molecular formula C18H28N2O4S2 B567578 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate CAS No. 1352947-66-0

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate

Cat. No.: B567578
CAS No.: 1352947-66-0
M. Wt: 400.552
InChI Key: YITFXJWLFMQQRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-toluenesulfonate (CAS: 1352947-66-0) is an ionic liquid composed of a substituted imidazolium cation and a p-toluenesulfonate anion. Its molecular formula is C₁₈H₂₈N₂O₄S₂, with a molecular weight of 400.55 g/mol . The anion, p-toluenesulfonate, contributes to its solubility in polar solvents and thermal stability.

This compound is commercially available as a yellow liquid with a purity of ≥97% (HPLC) and is marketed by suppliers such as TCI America and Aladdin Scientific in 1 g and 5 g quantities . Its applications span catalysis, green chemistry, and specialty solvents, though specific industrial uses remain under investigation.

Properties

IUPAC Name

4-methylbenzenesulfonate;1-methyl-3-(6-methylsulfinylhexyl)imidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2OS.C7H8O3S/c1-12-8-9-13(11-12)7-5-3-4-6-10-15(2)14;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,3-7,10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITFXJWLFMQQRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCCCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352947-66-0
Record name 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of 1-Methyl-3-[6-(Methylthio)Hexyl]Imidazolium Bromide

1-Methylimidazole reacts with 6-bromohexyl methyl sulfide in a refluxing aprotic solvent (e.g., toluene):

1-Methylimidazole+6-Bromohexyl methyl sulfideΔ1-Methyl-3-[6-(methylthio)hexyl]imidazolium bromide\text{1-Methylimidazole} + \text{6-Bromohexyl methyl sulfide} \xrightarrow{\Delta} \text{1-Methyl-3-[6-(methylthio)hexyl]imidazolium bromide}

Step 2: Oxidation to Sulfoxide

The sulfide is oxidized using H2O2\text{H}_2\text{O}_2 (30%) in acetic acid at 50°C for 6 hours:

Sulfide intermediate+H2O2Sulfoxide product\text{Sulfide intermediate} + \text{H}2\text{O}2 \rightarrow \text{Sulfoxide product}

Advantages:

  • Avoids handling unstable sulfoxide-containing alkyl halides

  • Higher overall yield (80–90%) due to controlled oxidation

Optimization of Reaction Conditions and Catalysts

Role of p-Toluenesulfonic Acid (PTSA)

Though primarily used in imidazole synthesis, PTSA accelerates imidazolium formation by protonating intermediates, facilitating nucleophilic attack. In the target compound’s synthesis, PTSA (5 mol%) reduces reaction time by 30% when added during alkylation.

Solvent-Free Approaches

Adapting methodologies from imidazoline synthesis, solvent-free alkylation at 100°C reduces waste and improves atom economy:

ParameterSolvent-BasedSolvent-Free
Reaction Time24 hours8 hours
Yield85%88%
Purity (HPLC)97%96%

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like oxalyl chloride.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes or ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of alcohols to aldehydes or ketones . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Cation Modifications

1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate (CAS: 1352947-63-7)

  • Key Difference : The sulfinyl group (S=O) in the target compound is replaced with a methylthio group (S-CH₃) .
  • Impact : The absence of the sulfinyl oxygen reduces polarity and hydrogen-bonding capacity, likely lowering viscosity and thermal stability .
  • Price : Available at $88.00/g (TCI America), significantly cheaper than the sulfinyl analog ($465.70/g) .

1-Methyl-3-(3-sulfobutyl)imidazolium p-Toluenesulfonate ([BSMIm][OTs])

  • Key Difference : Features a sulfonic acid (-SO₃H) group on a shorter butyl chain.
  • Impact : The sulfonic acid group enhances acidity, making it suitable as a Brønsted acid catalyst in esterification and hydrolysis reactions .

1-Butyl-3-methylimidazolium p-Toluenesulfinate Key Difference: The anion is p-toluenesulfinate (SO₂⁻) instead of p-toluenesulfonate (SO₃⁻).

Anion Modifications

1-Methylimidazolium Nitrate (CAS: 156204-43-2) Key Difference: Nitrate (NO₃⁻) replaces p-toluenesulfonate. Impact: Higher oxidizing capacity but lower thermal stability due to nitrate’s decomposition risks .

1-Methylimidazolium Trifluoromethanesulfonate (CAS: 99257-94-0)

  • Key Difference : Triflate (CF₃SO₃⁻) anion.
  • Impact : Enhanced hydrophobicity and electrochemical stability, ideal for battery electrolytes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Physical State Purity Price (1 g) Key Applications
Target Compound (CAS: 1352947-66-0) 400.55 Yellow Liquid ≥97% $465.70 Solvent, catalysis research
1-Methyl-3-(methylthio)hexyl Analog 384.54 Liquid ≥97% $88.00 Cost-effective ionic liquids
[BSMIm][OTs] (Sulfobutyl variant) 388.42 Solid ≥99% N/A Acid catalysis, organic synthesis
1-Methylimidazolium Nitrate 145.11 Solid 98% $360.00 Oxidizing media, explosives
1-Butyl-3-methylimidazolium p-Toluenesulfinate 316.36 Liquid ≥95% N/A Redox reactions, electrochemistry

Biological Activity

1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-toluenesulfonate (CAS No. 1352947-66-0) is a compound of interest in the field of medicinal chemistry and biochemistry. Its unique structural characteristics, particularly the presence of the methylsulfinyl group, suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is synthesized through the oxidation of methyl sulfide, resulting in a compound with high purity (>97.0% HPLC) and specific solubility characteristics (slightly soluble in methanol) . Its structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₉N₂O₃S
  • Molecular Weight: 277.36 g/mol

Table 1: Chemical Characteristics

PropertyValue
Purity>97.0% (HPLC)
SolubilitySlightly soluble in methanol
Molecular FormulaC₁₃H₁₉N₂O₃S
Molecular Weight277.36 g/mol

Antitumor Potential

Recent studies have highlighted the potential of compounds containing methylsulfinyl groups in enhancing antitumor activity. For instance, 6-(methylsulfinyl)hexyl isothiocyanate has been reported to sensitize tumor cells to conventional antitumor agents . This suggests that this compound may exhibit similar properties due to its structural similarity.

The proposed mechanism involves the modulation of cellular pathways that lead to increased apoptosis in cancer cells. The methylsulfinyl group may influence redox states within the cell, enhancing the efficacy of chemotherapeutic agents by altering their uptake or metabolism.

Case Study: Combination Therapy

A notable case study investigated the effects of combining 6-(methylsulfinyl)hexyl isothiocyanate with standard chemotherapy drugs on various cancer cell lines. The results indicated a significant increase in cytotoxicity when used in combination, compared to individual treatments . This suggests that this compound could potentially enhance treatment outcomes when used alongside existing therapies.

Hazard Information

While exploring its biological applications, it is essential to consider safety profiles. The compound has been classified with specific hazard statements indicating that it may cause skin and eye irritation . Appropriate handling measures should be taken to mitigate exposure risks.

Table 2: Safety Data

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-toluenesulfonate?

A common method involves alkylation of 1-methylimidazole with 6-(methylsulfinyl)hexyl bromide, followed by metathesis with p-toluenesulfonic acid. Evidence from analogous syntheses (e.g., 1-methyl-3-(5-nitro-1-oxido-2-pyridyl)imidazolium p-toluenesulfonate) suggests refluxing methyl p-toluenesulfonate with the imidazole derivative in acetonitrile for 30–72 hours, followed by crystallization . For functionalized ionic liquids, column chromatography or recrystallization in THF/EtOH mixtures is recommended for purification .

Q. How can researchers characterize the structural integrity of this ionic liquid?

Key techniques include:

  • 1H NMR : Analyze imidazolium proton resonances (e.g., 9.8 ppm for N-CH3 groups) and sulfinyl proton environments (δ ~2.45 ppm for methylsulfinyl groups) .
  • IR spectroscopy : Confirm sulfonate (1265 cm⁻¹) and sulfinyl (1040–1100 cm⁻¹) functional groups .
  • Elemental analysis : Verify C, H, N, and S content (e.g., C%: 38.4, H%: 2.6 for analogous compounds) .
  • Melting point : Compare with literature values (e.g., 212°C for structurally similar imidazolium salts) .

Q. What solvents are compatible with this ionic liquid for experimental applications?

Polar aprotic solvents (e.g., THF, DMF) are typically used due to the hydrophilic sulfonate group. For example, solubility studies of structurally related sulfopropyl-imidazolium salts show high solubility in water and methanol but limited solubility in hexane . Pre-screening via miscibility tests or UV-Vis spectroscopy is advised for novel solvent systems.

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in multi-component reactions using this ionic liquid?

Methodological steps include:

  • Reaction condition screening : Vary catalyst loading (1–5 mol%), solvent (e.g., EtOH vs. THF), and temperature (RT to 80°C) to assess yield improvements .
  • Kinetic monitoring : Use TLC or HPLC to track intermediate formation (e.g., spiro compounds in Scheme 3 of ).
  • Post-reaction analysis : Isolate byproducts (e.g., triethylammonium chloride) via filtration and characterize them via NMR or mass spectrometry to refine the mechanism .

Q. What analytical approaches resolve contradictions in reported catalytic activities of sulfinyl-functionalized ionic liquids?

  • Comparative studies : Contrast the catalytic performance of methylsulfinyl vs. methylthio derivatives (e.g., 1-methyl-3-[6-(methylthio)hexyl]imidazolium p-toluenesulfonate) under identical conditions to isolate sulfinyl effects .
  • Computational modeling : Calculate charge distribution (e.g., using DFT) to explain differences in Brønsted acidity or hydrogen-bonding capacity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) to rule out degradation during high-temperature reactions .

Q. How does the sulfinyl group influence gas separation performance in ionic liquid membranes?

  • CO2 selectivity studies : Compare permeability coefficients (e.g., CO2/CH4 selectivity) with non-sulfinyl analogs using gas permeation cells .
  • FTIR analysis : Monitor sulfinyl group interactions with CO2 via shifts in S=O stretching vibrations (e.g., 1040 cm⁻¹ to 1025 cm⁻¹ upon gas absorption) .

Q. What strategies mitigate stability issues in long-term storage of sulfinyl-functionalized ionic liquids?

  • Moisture control : Store under inert gas (N2/Ar) to prevent hydrolysis of the sulfinyl group.
  • UV-Vis monitoring : Track absorbance changes (e.g., 250–300 nm) over time to detect degradation .
  • Additive stabilization : Test antioxidants (e.g., BHT) at 0.1–1 wt% to inhibit oxidative decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.